![molecular formula C9H11N5 B1435880 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine CAS No. 2097937-27-2](/img/structure/B1435880.png)
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Overview
Description
“2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, the core structure in “this compound”, is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Antibacterial Activity
The compound has been explored in the context of antibacterial properties. A study by Prasad (2021) involved synthesizing derivatives of a similar compound, which were evaluated for their antibacterial activity. This research contributes to the understanding of the antibacterial potential of related compounds (Prasad, 2021).
Luminescent Properties
Veltri et al. (2020) focused on the synthesis of luminescent fused imidazole bicyclic acetic esters. The core structure present in these compounds is similar to 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine, suggesting potential applications in the field of luminescence (Veltri et al., 2020).
Anti-Inflammatory and Antioxidant Agents
Shankar et al. (2017) synthesized a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazole analogs, demonstrating potential anti-inflammatory and antioxidant activities. This research highlights the therapeutic potential of related structures in treating inflammation and oxidative stress (Shankar et al., 2017).
Polymerization and Oligomerization Catalysts
Obuah et al. (2014) explored the use of pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes as catalysts for the oligomerization and polymerization of ethylene. This indicates a potential application of similar compounds in polymer science (Obuah et al., 2014).
Chemical Synthesis
Several studies have focused on the synthesis of heterocyclic derivatives from imidazole, demonstrating the compound's utility in chemical synthesis and the creation of novel structures with potential biological activities (Saadi, 2018).
Future Directions
Imidazole derivatives, including “2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine”, may have potential for development into new drugs . They have shown a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mechanism of Action
Target of Action
The primary target of 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine is Phosphatidylinositol-3-kinases (PI3K) . PI3K are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . This compound has been shown to act against the human PI3Kα active site .
Mode of Action
The compound interacts with its target, PI3K, leading to the phosphorylation of Akt, a serine/threonine kinase . This interaction results in the regulation of various cellular functions including cell proliferation, growth, and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . This pathway plays a crucial role in regulating cell survival and apoptosis. The compound’s interaction with PI3K leads to the generation of PIP3, which in turn leads to the phosphorylation of Akt .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of cell differentiation . This is achieved through its interaction with PI3K and subsequent effects on the PI3K/Akt pathway . The compound has demonstrated cytotoxicity against cancer cell lines such as MCF-7 and HeLa .
properties
IUPAC Name |
2-(2-pyrazin-2-ylimidazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-1-5-14-6-4-13-9(14)8-7-11-2-3-12-8/h2-4,6-7H,1,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVSWXYPMDAFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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